N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is characterized by the presence of a piperidine ring, a furan ring, and a cinnoline ring. The exact arrangement of these rings and their substituents defines the unique structure of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 326.4. Other properties such as melting point, boiling point, solubility, and stability are not available in the sources I found .
Scientific Research Applications
Synthesis and Properties of Related Compounds
Research into the synthesis and properties of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline explores the chemical pathways and reactions involving furan carboxamides and related structures (El’chaninov & Aleksandrov, 2017). These studies provide foundational knowledge for understanding how N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide might be synthesized and its potential chemical properties.
Applications in Neuroimaging
Compounds with structures similar to this compound have been explored for their potential in neuroimaging. For instance, [11C]CPPC, a compound used in PET imaging to target the macrophage colony-stimulating factor 1 receptor (CSF1R) in microglia, demonstrates the utility of furan carboxamides in studying neuroinflammation and neurodegenerative diseases (Horti et al., 2019). This suggests that this compound could potentially be applied in similar neuroscientific research contexts.
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamidine structures, highlights their potential as antiprotozoal agents. These studies show strong DNA affinities and significant in vitro and in vivo activity against pathogens such as Trypanosoma and Plasmodium species (Ismail et al., 2004). This indicates that compounds like this compound might find applications in the development of new antiprotozoal drugs.
Mechanism of Action
Future Directions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide has shown promise as a potent AChE inhibitor, superior to donepezil, the first-line drug for the treatment of Alzheimer’s disease . This suggests potential future directions for research into its therapeutic applications, particularly in the treatment of neurodegenerative disorders .
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDJYNZJJOEKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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